molecular formula C6H13NO2 B13005929 3-Amino-2-(oxetan-3-yl)propan-1-ol

3-Amino-2-(oxetan-3-yl)propan-1-ol

Cat. No.: B13005929
M. Wt: 131.17 g/mol
InChI Key: IUGQFUPWEHPMRI-UHFFFAOYSA-N
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Description

3-Amino-2-(oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxetan-3-yl)propan-1-ol typically involves the reaction of oxetan-3-one with an appropriate amine. One common method is the reduction of 3-oximinooxetane, which can be obtained from oxetan-3-one oxime . The reduction process can be carried out using hydrogenation or other reducing agents to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxetan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

3-Amino-2-(oxetan-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxetan-3-yl)propan-1-ol depends on its specific application. In biochemical reactions, the compound can act as a substrate for enzymes, participating in various metabolic pathways. The amino and hydroxyl groups allow it to interact with other molecules through hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(oxetan-3-yl)propan-1-ol is unique due to the presence of the oxetane ring, which imparts specific chemical properties and reactivity. The combination of the amino and hydroxyl groups with the oxetane ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-amino-2-(oxetan-3-yl)propan-1-ol

InChI

InChI=1S/C6H13NO2/c7-1-5(2-8)6-3-9-4-6/h5-6,8H,1-4,7H2

InChI Key

IUGQFUPWEHPMRI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(CN)CO

Origin of Product

United States

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